2-methoxy-4,6,6-trimethyl-6H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-8,9,11(10H)-trione
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Overview
Description
2-methoxy-4,6,6-trimethyl-6H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-8,9,11(10H)-trione is a complex organic compound belonging to the class of pyranoquinolones This compound is characterized by its unique fused ring structure, which includes a pyrano ring fused to a quinoline and pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4,6,6-trimethyl-6H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-8,9,11(10H)-trione typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclocondensation of 4-hydroxy-2(1H)-quinolinones with appropriate aldehydes or ketones under acidic conditions. The reaction proceeds through a series of steps including Friedel-Crafts-type alkylation, cyclization, and oxidation to form the desired pyranoquinolone structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4,6,6-trimethyl-6H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-8,9,11(10H)-trione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various substituted pyranoquinolones, quinone derivatives, and hydroquinone derivatives. These products can exhibit different biological activities and can be further modified for specific applications .
Scientific Research Applications
2-methoxy-4,6,6-trimethyl-6H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-8,9,11(10H)-trione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Exhibits various biological activities such as anticancer, antibacterial, antimalarial, anti-inflammatory, and antifungal properties
Medicine: Potential therapeutic agent for the treatment of cancer, bacterial infections, malaria, and inflammatory diseases
Industry: Used in the development of new materials with specific properties, such as antimicrobial coatings and drug delivery systems
Mechanism of Action
The mechanism of action of 2-methoxy-4,6,6-trimethyl-6H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-8,9,11(10H)-trione involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes involved in cell proliferation, such as topoisomerases and kinases, leading to cell cycle arrest and apoptosis in cancer cells. It can also modulate immune responses by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyranoquinolones and furoquinolones, such as:
- Pyrano[3,2-c]quinolone
- Furo[3,2-c]quinolone
- 4-hydroxy-2-quinolones
Uniqueness
What sets 2-methoxy-4,6,6-trimethyl-6H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-8,9,11(10H)-trione apart is its unique fused ring structure and the presence of multiple functional groups that allow for diverse chemical modifications.
Properties
Molecular Formula |
C19H17NO5 |
---|---|
Molecular Weight |
339.3 g/mol |
IUPAC Name |
15-methoxy-10,10,12-trimethyl-3-oxa-9-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),11,13,15-pentaene-4,6,8-trione |
InChI |
InChI=1S/C19H17NO5/c1-9-8-19(2,3)20-16-11(9)5-10(24-4)6-12(16)17-15(18(20)23)13(21)7-14(22)25-17/h5-6,8H,7H2,1-4H3 |
InChI Key |
GSFDNVPZYLPNJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N2C3=C(C=C(C=C13)OC)C4=C(C2=O)C(=O)CC(=O)O4)(C)C |
Origin of Product |
United States |
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